

Comprehensive Technical Guide: 5 α -Cholan-3 α ,7 α ,12 α ,24-tetrol Tetrasulfate

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Petromyzonol-3,7,12,21-tetrasulfate*

CAS No.: 384342-62-5

Cat. No.: B1139727

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Executive Summary

This guide provides a rigorous physicochemical and analytical characterization of 5 α -cholan-3 α ,7 α ,12 α ,24-tetrol tetrasulfate, a poly-sulfated allo-bile alcohol. While the parent scaffold, 5 α -cholan-3 α ,7 α ,12 α ,24-tetrol (also known as Petromyzonol), is biologically significant as a pheromone precursor in Agnatha species (e.g., sea lamprey) and a minor metabolite in mammalian allo-bile acid pathways, the tetrasulfate derivative represents a highly polar, fully conjugated end-product.

The detection and quantification of such poly-sulfated steroids require specialized mass spectrometric workflows due to their high polarity, thermal instability, and susceptibility to source fragmentation. This document outlines the molecular weight calculations, structural properties, and a validated LC-MS/MS protocol for its analysis.

Part 1: Physicochemical Characterization

Structural Elucidation

The molecule is based on the cholane () steroid nucleus.

- Stereochemistry (5 α -Series): Unlike the common mammalian bile acids (which are 5

, cis-fused A/B rings), this molecule possesses a 5 α -hydrogen. This results in a trans-fused A/B ring junction, creating a planar (flat) steroid nucleus similar to cholestanol, rather than the "bent" shape of cholic acid. This significantly alters its chromatographic retention time compared to 5

isomers.

- Substituents: Four hydroxyl groups at positions 3, 7, 12, and 24 are esterified with sulfuric acid.

Molecular Weight & Formula Calculation

Precise molecular weight is critical for establishing Mass Spectrometry (MS) transitions. Below is the derivation for both the Free Acid and the Tetrasodium Salt (the most common form in aqueous buffers).

Table 1: Molecular Weight Derivation

Component	Formula	Calculation Logic	Exact Mass (Monoisotopic)	Average Molecular Weight
Parent Alcohol		Scaffold (Petromyzonol)	394.3083 Da	394.59 g/mol
Sulfation Change		Add 4 Sulfate groups ()	Da	g/mol
Free Acid Form		Parent +	714.1651 Da	714.83 g/mol
Salt Exchange		Replace acidic protons	Da	g/mol
Tetrasodium Salt		Free Acid	802.0921 Da	802.73 g/mol

“

Critical Note for MS Analysis: In Negative Electrospray Ionization (ESI-), the molecule typically ionizes as the deprotonated species. For the tetrasulfate, you may observe

(singly charged, unlikely due to mass),

, or

depending on pH and source conditions. However, poly-sulfates often lose

in-source.

Part 2: Analytical Methodology (LC-MS/MS)

Mass Spectrometry Strategy

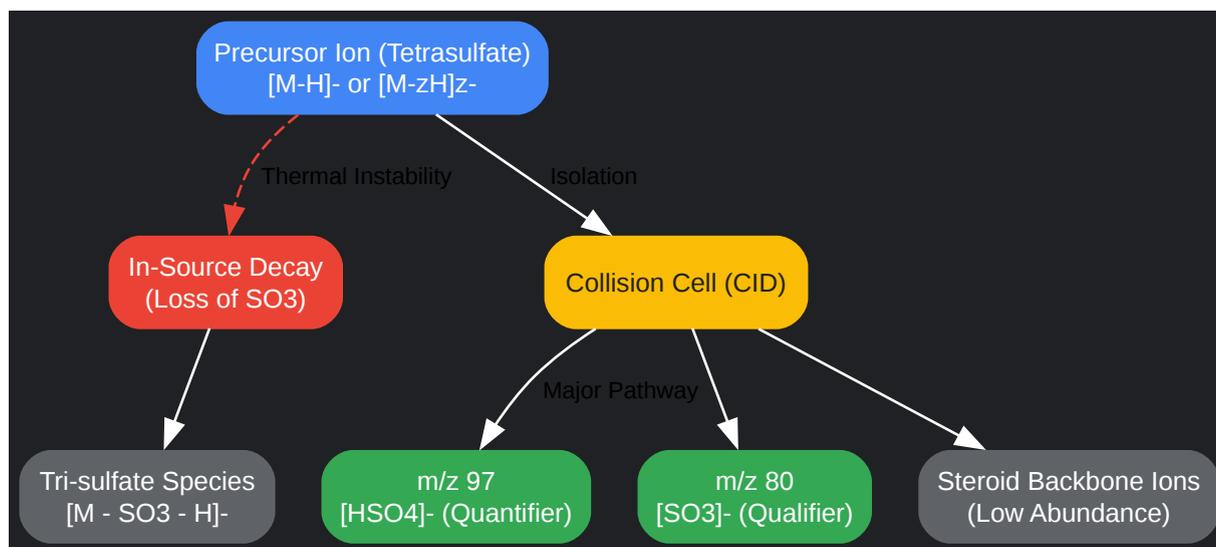
Analyzing tetrasulfated steroids is challenging because the sulfate bond is labile. High temperatures in the ESI source can cause premature desulfation, leading to a signal for the tri- or di-sulfate instead of the intact parent.

- Ionization Mode: Negative Mode (ESI-).
- Key Transitions:
 - Precursor: The intact poly-anion is difficult to stabilize. It is often detected as a sodium adduct with charge reduction, e.g.,

or via specific desulfated fragments.
 - Product Ions: The most reliable quantifiers are the sulfate-specific fragments.
 - : High abundance, good for sensitivity.
 - : Secondary confirmation.

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the fragmentation logic in a triple quadrupole mass spectrometer (QqQ).



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Figure 1: ESI(-) Fragmentation pathway for polysulfated bile alcohols. Note the dominance of inorganic sulfate ions (m/z 97, [1] 80) over backbone fragments.

Experimental Protocol: Extraction & Quantification

Objective: Isolate 5 α -cholan-3 α ,7 α ,12 α ,24-tetrol tetrasulfate from biological matrix (plasma/urine) while preventing hydrolysis.

Reagents:

- LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
- Ammonium Acetate (10mM, pH 7.0) – Avoid acidic modifiers which promote hydrolysis.

Step-by-Step Workflow:

- Sample Preparation (Solid Phase Extraction - SPE):
 - Rationale: Sulfated steroids are highly polar and bind poorly to standard C18. Use a polymeric weak anion exchange (WAX) or hydrophilic-lipophilic balance (HLB) cartridge.

- Condition: 1 mL MeOH, then 1 mL Water.
- Load: Mix 100 μ L plasma with 300 μ L 10mM Ammonium Acetate. Load onto cartridge.
- Wash: 1 mL 5% MeOH in Water (Removes salts/proteins).
- Elute: 1 mL MeOH containing 2% Ammonium Hydroxide (Elutes anionic sulfates).
- Dry: Evaporate under Nitrogen at 35°C (Do not exceed 40°C). Reconstitute in 100 μ L 50:50 MeOH:Water.
- Chromatography (UPLC):
 - Column: C18 High Strength Silica (HSS) T3 or equivalent (able to retain polar compounds).
 - Mobile Phase A: 5mM Ammonium Acetate in Water.
 - Mobile Phase B: ACN/MeOH (50:50).
 - Gradient: Start at 10% B, ramp to 60% B over 8 minutes. (5 α -isomers elute earlier than 5 β -isomers due to planar shape).
- Detection:
 - Monitor MRM transitions. Due to the difficulty of observing the intact tetrasulfate parent, a common strategy is to monitor the Desulfated-to-Sulfate transition if the parent is unstable, OR use the strongest adduct found during infusion tuning.

Part 3: Biological Context & Synthesis

Biosynthetic Significance

This molecule belongs to the class of allo-bile acids/alcohols.

- Species Specificity: The unsulfated parent (Petromyzonol) is the dominant bile alcohol in the sea lamprey (*Petromyzon marinus*). The sulfated forms act as migratory pheromones released by larvae to attract adults [1].

- Human Relevance: In humans, 5 α -bile alcohols are rare but accumulate in Cerebrotendinous Xanthomatosis (CTX) or patients with defects in the

-3-oxosteroid 5

-reductase enzyme. However, the tetrasulfate is primarily a pharmacological standard or end-stage excretory product.

Analytical Workflow Diagram



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Figure 2: Optimized analytical workflow for polar steroid sulfates.

References

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Sources

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